2-Methoxypyrazine

Flavor Chemistry Sensory Science Food Science

Select 2-Methoxypyrazine (CAS 3149-28-8) for its unique sweet, nutty, cocoa odor profile, ideal for chocolate and roasted nut flavor formulations without the overpowering green notes of 3-alkyl analogs. Its significantly higher odor threshold (700 ppb) enables greater formulation latitude. For synthesis, a high-yield (~92%) route from 2-chloropyrazine ensures cost-effective scalability as a versatile building block for medicinal chemistry, including novel antibacterial crossiellidines. Simplify QC with established isocratic HPLC-UV methods, avoiding complex trace-level SPME-GC-MS/MS. Procure with confidence for reliable flavor and advanced pharmaceutical applications.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 3149-28-8
Cat. No. B1294637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxypyrazine
CAS3149-28-8
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESCOC1=NC=CN=C1
InChIInChI=1S/C5H6N2O/c1-8-5-4-6-2-3-7-5/h2-4H,1H3
InChIKeyWKSXRWSOSLGSTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitymiscible with water, organic solvents;  soluble in oils
miscible at room temperature (in ethanol)

2-Methoxypyrazine (CAS 3149-28-8): Foundational Properties and Sourcing Considerations


2-Methoxypyrazine (CAS 3149-28-8) is an unsubstituted methoxypyrazine with a molecular formula of C5H6N2O and a molecular weight of 110.11 g/mol . As a core heterocyclic scaffold, it is a colorless to light yellow liquid with a density of 1.14 g/mL at 25 °C . This compound serves as the fundamental structural backbone for the broader class of alkyl-methoxypyrazines and is distinct from its 3-alkyl-substituted analogs [1]. It is a regulated food additive (FEMA No. 3302) and its procurement is relevant for applications ranging from flavor formulation to advanced pharmaceutical research [2][3].

2-Methoxypyrazine (CAS 3149-28-8): Why Analogs Are Not Interchangeable


Substituting 2-Methoxypyrazine with a closely related analog, such as 2-isobutyl-3-methoxypyrazine (IBMP) or 2-isopropyl-3-methoxypyrazine (IPMP), is not straightforward and can lead to significant functional divergence [1]. Key differences in molecular geometry, electronic distribution, and resulting intermolecular interactions translate to vastly different sensory profiles (e.g., sweet nutty vs. potent bell pepper) and biological activities [1][2]. Specifically, the 2-Methoxypyrazine scaffold lacks the bulky alkyl group at the 3-position found in many of its more potent congeners, which directly influences its odor detection threshold (ODT) and its utility as a more neutral, versatile starting material in chemical synthesis [2]. The quantitative evidence below details these critical points of differentiation.

2-Methoxypyrazine (CAS 3149-28-8): Quantified Differentiation Evidence for Scientific Selection


Sensory Profile Differentiation: Sweet, Nutty Cocoa vs. Pungent Bell Pepper

2-Methoxypyrazine provides a fundamentally different primary aroma profile compared to its most common substituted analog, 2-isobutyl-3-methoxypyrazine (IBMP). While IBMP is characterized by a potent, green, bell pepper note, 2-Methoxypyrazine is described as sweet, nutty, and cocoa-like at a standard evaluation concentration [1]. This difference is a primary driver for flavor formulators who require a specific sensory outcome without the overwhelming green/vegetal character of alkyl-substituted methoxypyrazines.

Flavor Chemistry Sensory Science Food Science

Odor Threshold: A Measured Sensory Potency Gap

2-Methoxypyrazine exhibits a markedly higher odor detection threshold (ODT) compared to its 3-alkyl-substituted analogs. Its reported threshold of 700 ppb (parts per billion) in water is significantly greater than the ppt (parts per trillion) level thresholds of IBMP and IPMP [1]. This quantitative difference confirms its lower sensory potency, making it a more manageable and less overpowering flavor ingredient for certain applications.

Analytical Chemistry Sensory Science Food Science

Synthetic Accessibility: High-Yield Route from 2-Chloropyrazine

2-Methoxypyrazine can be synthesized via a straightforward nucleophilic substitution of 2-chloropyrazine with methanol, a reaction that typically proceeds with high yield (reported ~92% yield) . This contrasts with the more complex, multi-step syntheses required for regiospecifically substituted 3-alkyl-2-methoxypyrazines, which often involve specialized reagents and can suffer from lower overall yields and challenging separations of regioisomers [1].

Synthetic Chemistry Process Chemistry Organic Synthesis

Analytical Differentiation: Simple HPLC Separation on Mixed-Mode Columns

2-Methoxypyrazine can be effectively retained and analyzed using a mixed-mode HPLC column (Primesep 100) with a simple isocratic method, demonstrating its compatibility with robust and straightforward analytical protocols [1]. In contrast, the trace-level quantification of 3-alkyl-2-methoxypyrazines in complex matrices like wine often requires more sophisticated and time-consuming techniques like SPME-GC-MS/MS [2]. This difference in analytical complexity can impact quality control efficiency and cost.

Analytical Chemistry Quality Control Chromatography

Unique Scaffold in Novel Antibiotic Discovery: Crossiellidines

The 2-methoxypyrazine core is a critical structural component of the crossiellidines, a newly discovered class of naturally occurring antibiotics [1]. These metabolites possess a previously undescribed substitution pattern on the 2-methoxypyrazine scaffold, leading to broad-spectrum antibacterial activity [1]. This bioactivity is attributed to the specific core, which is distinct from the more commonly known 3-alkyl-methoxypyrazines that are primarily associated with flavor and fragrance applications.

Medicinal Chemistry Antibiotics Drug Discovery

2-Methoxypyrazine (CAS 3149-28-8): Validated Application Scenarios Based on Quantified Differentiation


Formulation of Complex 'Nutty' and 'Cocoa' Flavor Profiles

The confirmed sweet, nutty, and cocoa primary odor character of 2-Methoxypyrazine, as distinct from the green bell pepper notes of 3-alkyl-methoxypyrazines, makes it the preferred ingredient for flavorists formulating chocolate, nut, and roasted food flavorings . Its significantly higher odor threshold (700 ppb) compared to IBMP's ppt-level potency allows for greater formulation latitude and reduces the risk of an overpowering, undesirable 'green' off-note.

Cost-Effective Intermediate for Organic Synthesis

Given the established, high-yield (~92%) synthetic route from 2-chloropyrazine , 2-Methoxypyrazine is a more economical and scalable building block compared to its multi-step, lower-yielding 3-alkyl-substituted counterparts . For chemists seeking a versatile pyrazine core for further functionalization, this compound represents a more cost-effective and reliably sourced starting material for large-scale applications.

Streamlined Quality Control for Routine Analysis

The demonstrated compatibility of 2-Methoxypyrazine with a simple, isocratic HPLC-UV method using a Primesep 100 column simplifies quality control. In contrast to the more complex and time-consuming SPME-GC-MS/MS methods required for trace analysis of 3-alkyl-methoxypyrazines , this enables faster, less expensive, and more robust purity and stability testing in an industrial QC setting.

Scaffold for Novel Antibacterial Discovery Programs

The recent identification of the crossiellidines, a novel class of broad-spectrum antibacterial agents built on a 2-methoxypyrazine core , positions this compound as a valuable starting point for medicinal chemistry and natural product-inspired drug discovery. This application is a clear departure from the flavor/fragrance uses of its 3-alkyl analogs and provides a strong rationale for its selection in early-stage pharmaceutical research projects.

Technical Documentation Hub

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